![molecular formula C26H38N2O3 B4327600 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate
Overview
Description
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate, also known as A769662, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. A769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy metabolism.
Mechanism of Action
The mechanism of action of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate involves the activation of AMPK, an enzyme that plays a crucial role in regulating cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and functions to restore energy balance by promoting energy-producing pathways and inhibiting energy-consuming pathways. 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate activates AMPK by binding to the regulatory subunit of the enzyme, resulting in a conformational change that allows for increased activity.
Biochemical and Physiological Effects:
The activation of AMPK by 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has several biochemical and physiological effects. In skeletal muscle cells, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate increases glucose uptake and insulin sensitivity by promoting the translocation of glucose transporters to the cell membrane. In cancer cells, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate induces cell cycle arrest and apoptosis by inhibiting the mTOR pathway, which is involved in cell growth and proliferation. In neurodegenerative diseases, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate protects against neuronal damage by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has several advantages for lab experiments, including its high potency and specificity for AMPK activation. 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate is its instability in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate. One area of interest is the development of novel therapeutic applications for 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate in disease states such as cancer and neurodegenerative diseases. Another area of research is the identification of potential side effects and toxicity of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate, which will be important for the development of safe and effective therapies. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate on cellular metabolism and energy balance.
Scientific Research Applications
2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been extensively studied for its potential therapeutic applications in various disease states, including metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders such as type 2 diabetes and obesity, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
[2-(adamantane-1-carbonylamino)-2-methylpropyl] N-(4-tert-butylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3/c1-24(2,3)20-6-8-21(9-7-20)27-23(30)31-16-25(4,5)28-22(29)26-13-17-10-18(14-26)12-19(11-17)15-26/h6-9,17-19H,10-16H2,1-5H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPASLDCUZMQKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(C)(C)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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